2-Methylcinnamic Acid

Description

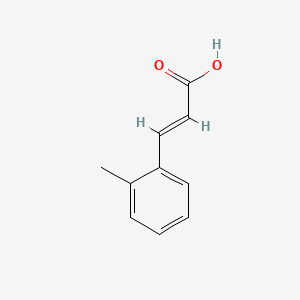

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWBWHPZXKLUEX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901046 | |

| Record name | NoName_96 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-57-1, 2373-76-4 | |

| Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2373-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylcinnamic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methylcinnamic acid, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, synthesis protocols, and biological significance, ensuring a deep, actionable understanding of this versatile compound.

Introduction: The Significance of a Substituted Cinnamate

2-Methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, belongs to the phenylpropanoid class of organic compounds.[1] While cinnamic acid itself is a central intermediate in the biosynthesis of countless natural products, including flavonoids and lignols, the introduction of substituents onto its phenyl ring—such as the methyl group at the ortho (2-position)—dramatically alters its steric and electronic properties.[2][3] This modification fine-tunes its reactivity and biological activity, making 2-Methylcinnamic acid a valuable starting material and a subject of interest in medicinal chemistry and materials science.[4][5]

Structurally, it features a carboxylic acid group conjugated with an alkene, which is in turn attached to a 2-methylphenyl group. The trans (or E) isomer is predominantly the more stable and common form.[4][6] This guide will focus on the properties and applications of this isomer.

Core Physicochemical and Spectroscopic Identity

Accurate identification is the bedrock of reproducible science. The fundamental properties of 2-Methylcinnamic acid are summarized below, providing the necessary benchmarks for sample validation.

Physicochemical Properties

The following table consolidates the key physical and chemical identifiers for 2-Methylcinnamic acid.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(2-methylphenyl)prop-2-enoic acid | [7] |

| Synonyms | o-Methylcinnamic acid, 3-(o-Tolyl)acrylic acid | [7] |

| CAS Number | 2373-76-4 | [4][8] |

| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |

| Molecular Weight | 162.19 g/mol | [4][8] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 174-176 °C | [4] |

| Purity | Typically ≥98% | [4][7] |

| SMILES | Cc1ccccc1\C=C\C(O)=O | [4] |

| InChI Key | RSWBWHPZXKLUEX-VOTSOKGWSA-N | [4] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Below are the characteristic signatures for 2-Methylcinnamic acid.

-

¹H NMR (Proton NMR): In a typical solvent like CDCl₃, the spectrum reveals distinct signals for the aromatic, vinylic, methyl, and carboxylic acid protons. The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons is the definitive indicator of the trans configuration.

-

¹³C NMR (Carbon NMR): The spectrum shows ten distinct carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (~172 ppm), carbons of the double bond, and the six aromatic carbons (two of which are quaternary) and the methyl carbon.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the primary functional groups. A broad O-H stretch from the carboxylic acid appears around 3000 cm⁻¹. The C=O (carbonyl) stretch is prominent at approximately 1680 cm⁻¹, while the C=C (alkene) stretch is observed near 1630 cm⁻¹.[11][12] The proximity of these two bands underscores the conjugated nature of the system.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is readily observed at m/z 162, corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Laboratory Protocol

While numerous methods exist for synthesizing cinnamic acid derivatives, the Knoevenagel-Doebner condensation offers a reliable and high-yielding route.[5] This method involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a base.

Knoevenagel-Doebner Condensation Workflow

The diagram below illustrates the logical flow of the synthesis from starting materials to the purified product.

Sources

- 1. theaic.org [theaic.org]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-甲基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylcinnamic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. 2-Methylcinnamic acid, predominantly trans | CAS 2373-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

2-Methylcinnamic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

2-Methylcinnamic acid (o-Methylcinnamic acid) represents a critical scaffold in the cinnamic acid family, distinguished by a sterically significant methyl group at the ortho position of the phenyl ring. Unlike its unsubstituted counterpart, this structural modification introduces unique torsional constraints that influence its solid-state packing, photoreactivity, and binding affinity in pharmacological targets.[1] This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated synthetic protocols (Perkin and Heck), and its emerging role in antimicrobial research and crystal engineering.

Molecular Architecture & Physicochemical Profile[2]

The physicochemical behavior of 2-methylcinnamic acid is governed by the steric repulsion between the ortho-methyl group and the vinylic side chain. This interaction often forces the molecule into non-planar conformations in solution, although crystal packing forces can induce planarity to facilitate π-stacking.[1]

Structural Identity

-

IUPAC Name: (2E)-3-(2-methylphenyl)prop-2-enoic acid[1]

-

Molecular Formula:

[2] -

SMILES: CC1=CC=CC=C1/C=C/C(=O)O

Physicochemical Data Table

The following data represents the thermodynamically stable trans (E) isomer.

| Property | Value | Context/Notes |

| Melting Point | 174–176 °C | Significantly higher than cinnamic acid (133 °C) due to efficient crystal packing.[1] |

| pKa | 4.82 ± 0.10 | Predicted value; comparable to benzoic acid derivatives.[1][2] |

| LogP | ~2.60 | Indicates moderate lipophilicity; suitable for membrane permeability studies.[1] |

| Solubility | Soluble | Ethanol, Methanol, Ethyl Acetate, DMSO.[1] |

| Solubility | Insoluble/Slight | Water (requires pH adjustment > 7.0 for dissolution as a salt).[1] |

| UV | ~270-280 nm | Characteristic of conjugated aromatic enones.[1] |

Synthetic Routes & Process Chemistry

To ensure high purity and stereoselectivity for the E-isomer, two primary methodologies are employed: the classical Perkin condensation and the transition-metal-catalyzed Heck coupling.

Protocol A: The Perkin Condensation (Classical)

This route is preferred for large-scale synthesis where atom economy is less critical than reagent cost.[1]

Reagents: 2-Methylbenzaldehyde, Acetic Anhydride (

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser and drying tube, combine 2-methylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

-

Reflux: Heat the mixture to 170–180 °C in an oil bath for 8–12 hours. Note: High temperature is required to overcome the activation energy of the enolate attack on the sterically hindered aldehyde.

-

Workup: Pour the hot reaction mixture into ice-water. Neutralize excess anhydride with solid

until evolution of -

Steam Distillation: Perform steam distillation to remove unreacted 2-methylbenzaldehyde (critical for purity).[1]

-

Precipitation: Acidify the remaining aqueous solution with concentrated HCl to pH 1–2. The crude acid will precipitate.[1]

-

Recrystallization: Recrystallize from ethanol/water (3:1) to yield white needles.[1]

Protocol B: The Heck Coupling (Modern/Catalytic)

This route offers milder conditions and higher stereoselectivity for the E-isomer.

Reagents: 2-Iodotoluene, Acrylic Acid, Palladium(II) Acetate (

Step-by-Step Methodology:

-

Catalyst Prep: In a Schlenk tube under

, dissolve 2-iodotoluene (1.0 eq) and acrylic acid (1.2 eq) in DMF or Acetonitrile. -

Addition: Add

(2.5 eq) followed by -

Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC or HPLC.[1]

-

Quench: Dilute with Ethyl Acetate and wash with 1M HCl (to remove amine salts) and Brine.

-

Purification: Dry organic layer over

, concentrate, and recrystallize as above.

Synthetic Logic Diagram (Graphviz)

Caption: Comparison of the classical Perkin route (high thermal demand) vs. the Heck coupling (catalytic efficiency) for synthesizing 2-methylcinnamic acid.

Reactivity: Solid-State Photochemistry[1][2][4]

A defining feature of cinnamic acids is their ability to undergo [2+2] photocycloaddition in the solid state. The outcome is strictly governed by the Schmidt Topochemical Postulate , which states that reaction only occurs if the double bonds of adjacent molecules are parallel and separated by a distance (

Mechanism and Crystal Engineering

For 2-methylcinnamic acid, the ortho-methyl group influences the crystal packing (polymorphism).

- -Form (Head-to-Tail): Yields centrosymmetric truxillic acid derivatives.[1][4][5]

- -Form (Head-to-Head): Yields truxinic acid derivatives.[1][3]

- -Form: Photostable (distance > 4.7 Å).

Researchers utilize 2-methylcinnamic acid in crystal engineering to study how steric bulk shifts packing from photo-active to photo-stable forms, a critical concept for designing light-responsive polymers.[1]

Photodimerization Pathway (Graphviz)

Caption: The topochemical logic gate for the solid-state photodimerization of 2-methylcinnamic acid.

Pharmacological & Industrial Applications[6][7][8][9][10]

While often overshadowed by its para-substituted analogs (e.g., the antithrombotic drug Ozagrel , which is 4-imidazolylcinnamic acid), 2-methylcinnamic acid possesses distinct biological activity and synthetic utility.[1]

Antimicrobial Activity (ESKAPE Pathogens)

Recent studies have identified 2-methylcinnamic acid and its derivatives as potent agents against drug-resistant bacteria and fungi.[1]

-

Target: Staphylococcus aureus (Gram-positive) and wood-rot fungi (Lenzites betulina).[1]

-

Mechanism: The lipophilic ortho-methyl group enhances membrane penetration, disrupting cell wall integrity and causing leakage of intracellular electrolytes.[1]

-

Data: Derivatives have shown MIC values comparable to standard preservatives, making them candidates for topical antimicrobial formulations.[1]

Synthetic Precursor for Coumarins

2-Methylcinnamic acid serves as a scaffold for synthesizing substituted coumarins (2H-chromen-2-ones) via oxidative cyclization or through metabolic studies.[1]

-

Relevance: Coumarins are pharmacophores for anticoagulant and antitumor drugs.[1]

-

Pathway: 2-Methylcinnamic acid

Oxidation to 2-carboxy-cinnamic acid

References

-

Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans, 99%.[1] Product Specification and Safety Data.[1] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282440 (Ozagrel - Structural Context).[1]Link

-

Molecules (MDPI). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022).[1][2][6][7] Discusses antimicrobial activity against ESKAPE pathogens. Link

-

CrystEngComm (RSC). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization.[1] (2016).[1][2] Details the topochemical principles. Link

-

Organic Syntheses. Heck Reaction Protocols for Cinnamic Acid Derivatives. General reference for Pd-catalyzed coupling. Link

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 4. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Structural Profiling and Synthetic Utility of (E)-2-Methyl-3-Phenylprop-2-Enoic Acid

This technical guide is structured to provide actionable, high-level scientific insight into (E)-2-methyl-3-phenylprop-2-enoic acid, moving beyond basic definitions into synthesis, validation, and application.

Executive Summary

(E)-2-methyl-3-phenylprop-2-enoic acid (Commonly:

Chemical Identity & Stereochemical Logic[1]

Nomenclature and Structure[1]

-

IUPAC Name: (E)-2-methyl-3-phenylprop-2-enoic acid

-

Molecular Formula:

[1][2] -

Molecular Weight: 162.19 g/mol

The Stereochemical Directive (CIP Rules)

The (E)-designation is not arbitrary; it is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

C3 (

-position): The Phenyl group (Priority 1) is compared to Hydrogen (Priority 2). -

C2 (

-position): The Carboxylic Acid group (-COOH, Priority 1) is compared to the Methyl group (Priority 2).

Thermodynamic Note: While steric repulsion exists between the Phenyl ring and the Methyl group in the (E)-isomer, the electronic conjugation between the Phenyl ring and the Carbonyl system (via the alkene) often dictates the stability. However, in

-substituted cinnamates, the (E)-isomer is generally the thermodynamically preferred product of condensation reactions due to the minimization of dipole repulsion between the carbonyl and the aromatic ring.

Synthetic Pathway: Modified Perkin Condensation[1]

The synthesis of

Reaction Mechanism Visualization

The following diagram outlines the base-catalyzed condensation pathway.

Figure 1: Mechanistic flow of the modified Perkin condensation using propionic anhydride.

Experimental Protocol (Bench-Ready)

Objective: Synthesis of 50 mmol scale batch.

Reagents:

-

Benzaldehyde (freshly distilled): 5.3 g (50 mmol)

-

Propionic Anhydride: 10.4 g (80 mmol)

-

Potassium Carbonate (

, anhydrous): 6.9 g (50 mmol)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add benzaldehyde, propionic anhydride, and potassium carbonate to the flask.

-

Reaction: Heat the mixture to 130–140°C (oil bath temperature) under an inert atmosphere (

) for 12 hours . The evolution of -

Quench: Cool the reaction mixture to ~80°C and pour into 100 mL of water.

-

Basification: Add solid

until the solution is alkaline (pH > 10) to hydrolyze the excess anhydride and solubilize the product as the carboxylate salt. Steam distillation can be used here to remove unreacted benzaldehyde if necessary. -

Precipitation: Filter the aqueous solution to remove insoluble byproducts. Acidify the filtrate carefully with concentrated HCl to pH ~2. The crude acid will precipitate as a white/yellowish solid.

-

Purification: Recrystallize from Ethanol/Water (1:1) .

-

Yield: Expected yield is 60–70%.

Analytical Validation: The Self-Validating System

To ensure scientific integrity, the synthesized product must be validated using NMR spectroscopy. The following data points act as a "self-validating" check—if your spectra do not match these specific shifts, the geometry or structure is incorrect.

Diagnostic NMR Data ( )

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Interpretation (Validation Check) |

| 1H | -CH= (Olefinic) | 7.84 | Singlet (fine splitting) | CRITICAL: High shift indicates deshielding by cis-COOH (Characteristic of E-isomer). |

| 1H | -CH3 (Methyl) | 2.15 | Doublet ( | Allylic coupling to the olefinic proton. Confirms |

| 1H | -COOH | 11.0 - 12.5 | Broad Singlet | Confirms free carboxylic acid. |

| 1H | Ar-H | 7.30 - 7.50 | Multiplet | Phenyl ring protons. |

The "E" vs "Z" Test:

-

E-Isomer: The olefinic proton is cis to the Carboxylic Acid. The anisotropy of the carbonyl group significantly deshields this proton, pushing it downfield to ~7.84 ppm .

-

Z-Isomer: The olefinic proton would be trans to the Carboxylic Acid (and cis to the Phenyl). It would typically appear further upfield (< 7.0 ppm).

Structural Verification Workflow

Figure 2: Logic gate for validating the stereochemical identity of the product.

Applications & Biological Relevance[5][7][8][9][10][11]

Metabolic Stability & MCT Inhibition

While

-

Beta-Oxidation Blockade: The presence of the methyl group at the

-position sterically hinders the enzymatic machinery responsible for -

Scaffold Utility: It serves as a lipophilic precursor for developing specific MCT inhibitors that require transport across the blood-brain barrier without rapid degradation.

Industrial Utility

-

Fragrance: Used as a fixative with a deep, balsamic, spicy odor profile, often mimicking naturally occurring esters found in balsams.

-

Photo-Crosslinking: The conjugated double bond allows for [2+2] cycloaddition under UV light, making it a candidate for photo-responsive polymers.

References

-

PubChem. (n.d.).[3] alpha-Methylcinnamic acid (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal. (Contextual grounding for MCT inhibition mechanisms).

-

Lide, D. R. (Ed.). (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press. (Physical property verification).

Sources

Technical Whitepaper: Thermodynamic Profiling & Characterization of 2-Methylcinnamic Acid

Executive Summary

2-Methylcinnamic acid (2-MCA) is a critical phenylpropanoid scaffold used in the synthesis of bioactive pharmacophores and fragrance ingredients. Precise characterization of its thermodynamic properties—specifically melting point (MP) and boiling point (BP)—is not merely a regulatory requirement but a fundamental diagnostic of solid-state purity and crystal lattice stability.

This guide provides an authoritative technical analysis of 2-MCA’s physical properties, distinguishing the ortho-substituted isomer from its alpha-methyl analog. It details self-validating protocols for purification and thermal analysis, ensuring reproducible results in drug development and organic synthesis workflows.

Chemical Identity & Disambiguation

Critical Note: In chemical nomenclature, "2-Methylcinnamic acid" refers to the substitution on the phenyl ring (ortho-position). It is frequently confused with alpha-methylcinnamic acid, where the methyl group is attached to the vinyl chain. These two compounds have drastically different thermodynamic profiles.

| Feature | 2-Methylcinnamic Acid (Target) | |

| IUPAC Name | (E)-3-(2-methylphenyl)acrylic acid | (E)-2-methyl-3-phenylacrylic acid |

| Structure | Ortho-substituted phenyl ring | Vinyl-substituted chain |

| CAS Number | 2373-76-4 | 1199-77-5 |

| Melting Point | 175 – 178 °C | 79 – 81 °C |

| Primary Use | Pharma intermediates, Phenylpropanoids | Fragrance, distinct metabolic probes |

This guide focuses exclusively on the ortho-isomer (CAS 2373-76-4).

Thermodynamic Properties

Melting Point: The Purity Gold Standard

The melting point of 2-MCA is its most reliable indicator of purity. Unlike its unsubstituted parent (cinnamic acid, MP ~133 °C), the ortho-methyl group introduces steric bulk that significantly alters crystal packing, elevating the melting point to the 175–178 °C range.

-

Thermodynamic Significance: The high enthalpy of fusion (

) suggests strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice, stabilized by the hydrophobic shielding of the methyl group. -

Depression of Freezing Point: Any deviation below 174 °C typically indicates the presence of o-tolualdehyde (starting material) or cis-isomer impurities.

Boiling Point & Volatility

-

Standard Pressure (760 mmHg): Predicted at ~293.5 °C .[1]

-

Practical Implication: Direct distillation at atmospheric pressure is not recommended due to the risk of thermal decarboxylation or polymerization before the boiling point is reached.

-

Reduced Pressure: For purification via distillation, a vacuum of <10 mmHg is required to lower the BP to a manageable range (typically 140–160 °C), though recrystallization remains the superior purification method.

Solubility Profile

-

Solvents (High Solubility): Ethanol, Methanol, Acetone (Hot).

-

Anti-Solvents (Low Solubility): Water, Cold Hexane.

-

pKa: Estimated at ~4.5 , consistent with cinnamic acid derivatives, influencing its pH-dependent solubility in aqueous buffers.

Experimental Methodologies

Protocol 1: Purification via Two-Solvent Recrystallization

Objective: Isolate pharmaceutical-grade 2-MCA crystals from crude synthesis product.

Reagents:

-

Crude 2-Methylcinnamic acid

-

Solvent A: Ethanol (95%)

-

Solvent B: Deionized Water (Anti-solvent)

Workflow:

-

Dissolution: Place 5.0 g of crude 2-MCA in a 125 mL Erlenmeyer flask. Add minimum hot Ethanol (~15-20 mL) on a steam bath until fully dissolved.

-

Why: Minimizing solvent volume ensures maximum saturation, critical for yield.

-

-

Filtration (Optional): If insoluble particles are visible, perform a hot gravity filtration through a fluted filter paper.

-

Nucleation Induction: While keeping the solution near boiling, add hot Water dropwise.

-

Endpoint: Stop immediately when a persistent turbidity (cloudiness) appears.

-

Correction: Add 2-3 drops of Ethanol to clear the solution back to transparency.

-

-

Crystal Growth: Remove from heat. Allow to cool to room temperature undisturbed (20 mins), then place in an ice bath (0-4 °C) for 30 minutes.

-

Thermodynamic Logic: Slow cooling promotes the formation of ordered, high-purity lattices, excluding impurities that would otherwise be trapped in a rapidly precipitating amorphous solid.

-

-

Isolation: Collect crystals via vacuum filtration (Buchner funnel). Wash with ice-cold 4:1 Water/Ethanol. Dry in a desiccator or vacuum oven at 50 °C.

Protocol 2: High-Precision Melting Point Determination

Objective: Validate purity using the capillary method.

-

Preparation: Pack 2-3 mm of dried crystalline sample into a thin-walled capillary tube. Ensure tight packing by tapping the tube (prevents air pockets that cause uneven heat transfer).

-

Ramping:

-

Fast Ramp: 10 °C/min up to 160 °C.

-

Critical Ramp:1 °C/min from 160 °C to 180 °C.

-

-

Observation: Record two temperatures:

- : First visible liquid droplet.

- : Complete disappearance of solid.

-

Validation: A range >2 °C (e.g., 172–177 °C) indicates impure sample requiring re-crystallization. A sharp range (e.g., 175–176 °C) confirms high purity.

Visualization: Purification & Analysis Workflow

The following diagram illustrates the logical flow from crude synthesis to validated pure compound, highlighting the critical decision points.

Figure 1: Iterative purification workflow utilizing thermodynamic solubility differentials.

Applications in Drug Development

In pharmaceutical research, 2-MCA serves as a bio-isostere for cinnamic acid. The ortho-methyl group introduces specific steric constraints that can enhance selectivity for biological targets (e.g., inhibition of monocarboxylate transporters).

-

Formulation: The high melting point indicates a stable crystal lattice, which is advantageous for solid-dosage formulations (tablets) as it resists polymorphic transitions during storage.

-

Solubility: The lipophilicity (LogP ~2.8) suggests high permeability but low aqueous solubility, necessitating salt formation (using the carboxylic acid moiety) or lipid-based delivery systems for bioavailability.

References

-

Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99% Product Specification. (Accessed 2026).[2][3] Link

-

Tokyo Chemical Industry (TCI). Product M1295: 2-Methylcinnamic Acid. (Accessed 2026).[2][3] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24867122, 2-Methylcinnamic acid. (Accessed 2026).[2][3] Link

-

The Good Scents Company. ortho-Methyl Cinnamic Acid General Information. (Accessed 2026).[2][3] Link

-

Massachusetts Institute of Technology (MIT). Recrystallization Guide: Two-Solvent Methods. (Accessed 2026).[2][3] Link

Sources

2-Methylcinnamic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Methyl Group

In the intricate landscape of organic synthesis, the cinnamic acid scaffold represents a privileged starting point for the construction of a diverse array of complex molecules. Its inherent functionality—a carboxylic acid, an alkene, and an aromatic ring—provides a rich playground for chemical transformations. This guide focuses on a specific, yet remarkably versatile, derivative: 2-Methylcinnamic acid. The seemingly simple addition of a methyl group at the ortho position of the phenyl ring introduces significant steric and electronic modifications that profoundly influence its reactivity and utility. This guide will delve into the synthesis of 2-Methylcinnamic acid and explore its strategic application as a precursor in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. We will dissect the causality behind experimental choices, provide validated protocols, and illuminate the pathways that transform this humble building block into molecules of significant biological importance.

I. Core Characteristics of 2-Methylcinnamic Acid

2-Methylcinnamic acid, predominantly found as the more stable trans isomer, is a white crystalline solid. Its fundamental properties are summarized below, providing a crucial foundation for its application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 2373-76-4 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. |

The ortho-methyl group exerts a notable steric effect, influencing the conformation of the molecule and the accessibility of the adjacent carboxylic acid and alkene functionalities. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity of the aromatic ring in electrophilic substitution reactions.

II. Synthesis of 2-Methylcinnamic Acid: Established Methodologies

The efficient synthesis of 2-Methylcinnamic acid is a prerequisite for its use as a precursor. Two classical and reliable methods for its preparation are the Perkin reaction and the Knoevenagel condensation.

A. The Perkin Reaction: A Classic Route

The Perkin reaction provides a direct method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] For 2-Methylcinnamic acid, this involves the reaction of 2-methylbenzaldehyde with acetic anhydride and an alkali acetate.

Experimental Protocol: Synthesis of 2-Methylcinnamic Acid via Perkin Reaction [4]

This protocol is adapted from the general procedure for the Perkin condensation.

-

Reactant Charging: In a round-bottomed flask equipped with a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours. The reaction mixture will become a thick, brownish syrup.

-

Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker containing 100 mL of water. Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

-

Work-up: Cool the mixture in an ice bath. If the product crystallizes, filter the solid. If an oil separates, decant the aqueous layer and treat the oil with a 10% aqueous sodium carbonate solution until the solution is alkaline.

-

Purification: Filter the sodium carbonate solution and acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude 2-Methylcinnamic acid is complete.

-

Recrystallization: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methylcinnamic acid.

Causality: The high temperature is necessary to drive the condensation and subsequent elimination reactions. The sodium acetate acts as the base to generate the enolate from acetic anhydride, which is the key nucleophile in the reaction.

B. The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a milder alternative for the synthesis of cinnamic acid derivatives, involving the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[5]

Experimental Protocol: Synthesis of 2-Methylcinnamic Acid via Knoevenagel Condensation [6]

This protocol is based on the general Doebner modification of the Knoevenagel condensation.

-

Reactant Charging: In a round-bottomed flask fitted with a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (2.5 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture on a water bath at 90-100 °C for 2-3 hours, or until the evolution of carbon dioxide ceases.

-

Work-up: Cool the reaction mixture and pour it into an excess of cold 10% aqueous hydrochloric acid.

-

Isolation: Collect the precipitated crude 2-Methylcinnamic acid by filtration and wash thoroughly with cold water.

-

Recrystallization: Recrystallize the crude product from ethanol/water to obtain the pure acid.

Causality: The use of a basic catalyst facilitates the formation of a carbanion from malonic acid, which then acts as a nucleophile. The subsequent decarboxylation is often spontaneous under the reaction conditions, driven by the formation of a stable conjugated system. This method is often preferred for its milder conditions and higher yields compared to the Perkin reaction.

III. 2-Methylcinnamic Acid as a Precursor in High-Value Synthesis

The strategic placement of the methyl group, combined with the inherent reactivity of the cinnamic acid core, makes 2-Methylcinnamic acid a valuable precursor for a range of complex molecules.

A. Catalytic Hydrogenation: Accessing 2-Methyl-3-phenylpropanoic Acid

A fundamental transformation of 2-Methylcinnamic acid is the selective reduction of the carbon-carbon double bond to yield 2-methyl-3-phenylpropanoic acid. This saturated carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals.[7] Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method for this transformation.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylpropanoic Acid

-

Setup: To a hydrogenation flask, add 2-Methylcinnamic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the theoretical amount of hydrogen is consumed (monitored by a gas burette or pressure drop).

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 2-methyl-3-phenylpropanoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Causality: Palladium on carbon is a highly effective catalyst for the hydrogenation of alkenes without reducing the carboxylic acid or the aromatic ring under mild conditions. The reaction is typically clean and high-yielding.

B. Precursor to Bioactive Molecules: The Case of 22-Hydroxyacuminatine

A compelling example of the utility of 2-Methylcinnamic acid in complex molecule synthesis is its role as a starting material in the total synthesis of the cytotoxic alkaloid, 22-hydroxyacuminatine.[1] This natural product exhibits interesting biological activity, and its synthesis highlights the strategic transformations that can be applied to the 2-Methylcinnamic acid scaffold. While the full synthetic route is extensive, a key transformation involves the elaboration of the 2-Methylcinnamic acid side chain and subsequent cyclization reactions to build the complex polycyclic core of the final product.[1][8]

The synthesis of 22-hydroxyacuminatine from 2-Methylcinnamic acid involves a multi-step sequence that begins with the modification of the carboxylic acid and alkene functionalities of the precursor. These initial steps are crucial for setting up the necessary stereochemistry and functional group handles for the subsequent cyclization reactions that form the intricate polycyclic framework of the target molecule. The ortho-methyl group on the phenyl ring of the starting material plays a significant role in influencing the conformational preferences of key intermediates, which can be critical for achieving the desired stereochemical outcome in the cyclization steps.

C. Building Blocks for Heterocyclic Scaffolds: Synthesis of Quinolones

Cinnamic acid and its derivatives are valuable precursors for the synthesis of quinolone-based compounds, a class of heterocycles with a wide range of pharmacological activities, including anticancer properties.[9] The α,β-unsaturated carbonyl moiety in cinnamic acid derivatives can act as a Michael acceptor, a key feature in the design of various bioactive molecules.[10] The general strategy involves the reaction of a cinnamic acid derivative with an appropriately substituted aniline to construct the quinolone core. The 2-methyl group on the cinnamic acid can be used to introduce specific steric and electronic features into the final quinolone product, potentially modulating its biological activity.

IV. Biological Significance and Future Directions

2-Methylcinnamic acid and its derivatives have demonstrated a range of biological activities. Notably, 2-Methylcinnamic acid itself has been reported to exhibit strong antifungal activity against certain wood-rot fungi.[1] This intrinsic bioactivity, coupled with its utility as a synthetic precursor, makes it an attractive scaffold for the development of new therapeutic agents.

The derivatives of 2-methyl-3-phenylpropanoic acid, readily accessible from 2-Methylcinnamic acid, are also of significant interest in medicinal chemistry, with some exhibiting antihistamine activity.[8] The structure-activity relationship (SAR) studies of cinnamic acid derivatives continue to be an active area of research, with the position and nature of substituents on the phenyl ring playing a crucial role in determining the biological efficacy against various targets, including fungi and cancer cell lines.[11][12]

The future of 2-Methylcinnamic acid in organic synthesis and drug discovery is bright. The development of new catalytic methods for its synthesis and functionalization will undoubtedly expand its utility. Furthermore, its application as a starting material in the synthesis of novel, complex natural products and designed bioactive molecules will continue to be a fruitful area of investigation for researchers and drug development professionals.

V. Conclusion

2-Methylcinnamic acid is more than just another substituted cinnamic acid. The ortho-methyl group imparts unique properties that make it a strategic and valuable precursor in organic synthesis. From its efficient synthesis via classical reactions to its application in the construction of complex bioactive molecules, this guide has aimed to provide a comprehensive overview for the modern researcher. The detailed protocols and mechanistic insights provided herein should serve as a practical resource for those looking to harness the synthetic potential of this versatile building block in their own research endeavors.

References

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved February 8, 2026, from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved February 8, 2026, from [Link]

-

Cinnamic acid derivatives. (2019, April 29). The Pharma Innovation Journal. Retrieved February 8, 2026, from [Link]

-

Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023, July 16). YouTube. Retrieved February 8, 2026, from [Link]

-

2. (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2026, from [Link]

-

Introduction to Perkin reaction its mechanism and examples.pdf. (n.d.). SlideShare. Retrieved February 8, 2026, from [Link]

-

Making Cinnamic Acid. (2016, October 1). YouTube. Retrieved February 8, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022, February 15). MDPI. Retrieved February 8, 2026, from [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). MDPI. Retrieved February 8, 2026, from [Link]

-

(2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Structure-antifungal activity relationship of cinnamic acid derivatives. (2007, December 26). PubMed. Retrieved February 8, 2026, from [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021, August 4). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates | Request PDF. (2025, August 8). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved February 8, 2026, from [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 8, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development. (2021, January 13). Retrieved February 8, 2026, from [Link]

-

2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2026, from [Link]

Sources

- 1. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 9. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 11. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

A Comprehensive Technical Guide to the Natural Occurrence of Methylcinnamic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a cornerstone class of phenylpropanoids, ubiquitous throughout the plant kingdom and integral to various physiological processes and defense mechanisms. While hydroxylated and methoxylated derivatives have been extensively studied, the natural occurrence, biosynthesis, and biological activities of methylcinnamic acid isomers (ortho-, meta-, and para-) remain a more specialized and emergent field of investigation. This technical guide provides a consolidated overview of the current understanding of these compounds. It delves into the foundational biosynthetic pathways that give rise to the cinnamic acid scaffold, explores the limited but significant reports of methylcinnamic acids in nature, details the requisite analytical methodologies for their extraction and characterization, and discusses their potential biological significance. This document serves as a foundational resource, synthesizing field-proven insights with technical data to support and guide future research in natural product chemistry, pharmacology, and drug development.

The Phenylpropanoid Pathway: A Foundation for Cinnamic Acid Diversity

The journey to methylcinnamic acid begins with the highly conserved shikimate pathway, a metabolic route responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan from simple carbohydrate precursors. The entry point from primary metabolism into the vast world of phenylpropanoid secondary metabolites is a pivotal enzymatic step catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

Causality in Biosynthesis: The PAL enzyme facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1][2] This reaction is a critical regulatory point; the expression and activity of PAL are often induced by external stimuli such as UV light, physical wounding, or pathogen attack, signaling the plant to produce a cascade of defense-related compounds.[2][3] trans-Cinnamic acid serves as the fundamental C6-C3 backbone for a myriad of derivatives, including flavonoids, lignans, stilbenes, and coumarins.[1][4] Subsequent modifications to the phenyl ring—such as hydroxylation, methylation, and acylation—are catalyzed by a suite of tailoring enzymes, creating the immense chemical diversity observed in nature. While the pathways for hydroxycinnamic acids are well-defined, the specific enzymes responsible for the methylation of the cinnamic acid ring to produce methylcinnamic acid isomers are not as thoroughly characterized, representing a key area for future research.

Caption: Core biosynthetic pathway from carbohydrate precursors to trans-cinnamic acid.

Natural Distribution of Methylcinnamic Acid Isomers

The natural occurrence of free methylcinnamic acid is notably less documented than its hydroxylated counterparts (e.g., p-coumaric acid). Much of the available literature points to the presence of methyl cinnamate, the methyl ester of cinnamic acid, which is a significant volatile compound in many plant species.[5][6] However, the parent acids do exist in nature, and their presence, though seemingly rare, is of significant interest.

Unlike the widespread hydroxycinnamic acids found in countless fruits, vegetables, and grains, the distribution of methylcinnamic acids appears to be more restricted.[7][8][9] This suggests a specialized biosynthetic origin and physiological role. The trans (or E) isomer is the most common and stable form found in nature, though cis (Z) isomers can also occur, often as a result of photoisomerization.[10]

Comparative Data on Isomer Occurrence:

| Isomer | Reported Natural Source(s) | Compound Form | Citation(s) |

| 4-Methylcinnamic Acid | Investigated for antifungal activity, suggesting it or its precursors are naturally recognized by fungal systems. | Free Acid | [11] |

| 2-Methylcinnamic Acid | No specific natural sources clearly identified in the reviewed literature; primarily available as a synthetic compound. | - | [12] |

| 3-Methylcinnamic Acid | No specific natural sources clearly identified in the reviewed literature; primarily available as a synthetic compound. | - | [13] |

| Methyl Cinnamate (Ester) | Alpinia sp. (e.g., A. malaccensis), Ocimum sp. (Basil), Eucalyptus olida, Strawberry, Sichuan pepper. | Ester | [5][6][14][15] |

This table reflects the current scarcity of data on the natural sources of free methylcinnamic acids compared to their esterified forms or other cinnamic acid derivatives.

Methodologies for Extraction, Separation, and Identification

The analysis of methylcinnamic acid isomers from complex natural matrices requires robust and validated protocols. The choice of methodology is dictated by the need to efficiently extract these compounds, which may exist in free or bound forms, and to resolve structurally similar isomers.

Workflow Rationale: The process begins with a comprehensive extraction using a polar organic solvent to capture a broad range of metabolites. For many plant tissues, a subsequent hydrolysis step is critical. Cinnamic acid derivatives are often esterified to cell wall components like polysaccharides or lignin.[9][16] Alkaline hydrolysis is a self-validating system; it effectively cleaves these ester bonds, liberating the acids into a soluble form for analysis. This step ensures a more accurate quantification of the total acid content. The subsequent purification and separation by High-Performance Liquid Chromatography (HPLC) is the gold standard, offering the high resolution necessary to distinguish between positional (ortho-, meta-, para-) and geometric (cis-, trans-) isomers.[17][18]

Caption: General experimental workflow for extracting and analyzing methylcinnamic acids.

Experimental Protocol: Isomer Separation and Quantification by HPLC

This protocol provides a validated method for the separation of cinnamic acid and its methyl-substituted isomers.

-

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice. The nonpolar stationary phase provides excellent retention and separation for aromatic acids. For challenging separations of positional isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[18]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is crucial; it ensures the carboxylic acid functional group remains protonated (non-ionized), leading to better retention, sharper peaks, and improved reproducibility.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

-

Detection: DAD at 280 nm and 310 nm.

-

Gradient Elution: A gradient is necessary to separate compounds with differing polarities within a reasonable time.

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 10% B

-

35-40 min: Column re-equilibration.

-

-

-

Identification and Quantification:

-

Identification: Isomers are identified by comparing their retention times and UV-Vis spectra with those of authentic reference standards. Co-injection of the sample with a standard can confirm peak identity. Mass spectrometry provides definitive structural confirmation.

-

Quantification: A calibration curve is constructed by injecting known concentrations of each isomer standard. The peak area from the sample chromatogram is then used to calculate the concentration of the analyte.

-

Biological Significance and Potential Applications

While data specifically on methylcinnamic acid isomers are limited, the broader class of cinnamic acids exhibits a wide range of biological activities, providing a strong rationale for their investigation.[9][12][19] The introduction of a methyl group, a lipophilic moiety, can significantly alter a molecule's ability to cross biological membranes and interact with molecular targets.[13]

-

Antimicrobial Activity: Cinnamic acid and its derivatives are known for their antibacterial and antifungal properties.[3][9] Research has shown that 4-methylcinnamic acid, in particular, demonstrates potent antifungal activity and can work synergistically with other agents to disrupt the fungal cell wall.[11] This suggests that the methyl group enhances its efficacy, potentially by increasing its ability to penetrate the fungal cell membrane.

-

Antioxidant Properties: The antioxidant capacity of many cinnamic acids is linked to the presence of a phenolic hydroxyl group, which methylcinnamic acids lack.[12] However, the electron-donating nature of the methyl group can influence the electronic properties of the aromatic system, potentially contributing to modest radical scavenging activity.[13]

-

Drug Development and Agrochemicals: The structure-activity relationship of cinnamic acid derivatives is of great interest. The position of the methyl group (ortho-, meta-, para-) can create steric and electronic differences that fine-tune biological activity.[13] This makes them attractive scaffolds for developing new therapeutic agents or agrochemicals. For instance, their antifungal properties could be harnessed for crop protection.

Conclusion and Future Directions

The study of naturally occurring methylcinnamic acid isomers is a field ripe with opportunity. Current knowledge indicates that while their free forms may be rare in nature compared to other phenylpropanoids, their presence, alongside the more common methyl cinnamate ester, points to specialized biosynthetic pathways and potential ecological roles. The primary challenge and opportunity lie in the discovery of new natural sources and the elucidation of the specific enzymes responsible for their formation.

Future research should be directed towards:

-

Broad-Based Screening: Employing advanced analytical techniques like LC-MS/MS to screen a wider diversity of plants, fungi, and bacteria for the presence of these isomers.

-

Biosynthetic Pathway Elucidation: Using genomic and transcriptomic data to identify candidate methyltransferase enzymes that act on a cinnamic acid substrate.

-

Comparative Bioactivity Studies: Performing systematic in-vitro and in-vivo testing of all three positional isomers to establish clear structure-activity relationships for various endpoints (e.g., antimicrobial, anti-inflammatory).

A deeper understanding of these molecules holds promise for uncovering novel bioactive compounds for applications in medicine, agriculture, and the flavor and fragrance industries.

References

-

Ecotoxicological Evaluation of Simple Xanthone, Cinnamic Acid, and Chalcone Derivatives Using the Microtox Assay for Sustainable Synthetic Design of Biologically Active Molecules. (2025). MDPI. [Link]

-

Methyl cinnamate (CAS N° 103-26-4). ScenTree. [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2020). ResearchGate. [Link]

-

Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger. Frontiers. [Link]

-

Cinnamic acid. Wikipedia. [Link]

-

Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation. (2024). MDPI. [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). MDPI. [Link]

-

Methyl cinnamate. Wikipedia. [Link]

-

Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. [Link]

-

Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. ResearchGate. [Link]

-

Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. MDPI. [Link]

-

4-Methylcinnamic Acid. PubChem. [Link]

-

Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. [Link]

-

Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. ResearchGate. [Link]

-

Regioselective oxidation of substituted cinnamic acids with the P450 monooxygenase CYP199A4. Royal Society of Chemistry. [Link]

-

Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase. (2019). PubMed. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

-

Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens. National Center for Biotechnology Information. [Link]

-

Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives. SciSpace. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. [Link]

-

CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. ResearchGate. [Link]

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger [frontiersin.org]

- 5. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamic Acid: Dietary Sources, Mechanisms of Action and New Formulation_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]

- 15. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Antioxidant Potential of 2-Methylcinnamic Acid

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their antioxidant properties.[1][2][3] This technical guide provides an in-depth examination of the in vitro antioxidant potential of a specific derivative, 2-Methylcinnamic acid. We will explore the foundational principles of antioxidant action, detail the requisite experimental methodologies for a comprehensive assessment, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand and evaluate the antioxidant capacity of this promising molecule.

Introduction: The Rationale for Antioxidant Investigation

Reactive oxygen species, including superoxide (O₂⁻•) and hydroxyl (•OH) radicals, are natural byproducts of cellular metabolism.[4] While they play roles in signaling, their overproduction can lead to oxidative damage to lipids, proteins, and DNA, contributing to the pathogenesis of cardiovascular, neurodegenerative, and inflammatory diseases.[2] Antioxidants mitigate this damage by neutralizing these reactive species, primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Cinnamic acids are structurally well-suited for antioxidant activity. The presence of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond creates a conjugated system that can stabilize the radical formed after donating a hydrogen atom or an electron.[5] The specific substitution on the phenyl ring significantly influences this activity.[4][6] This guide focuses on 2-Methylcinnamic acid, hypothesizing how the ortho-position of the methyl group may sterically and electronically modulate its radical scavenging capabilities compared to its parent compound, cinnamic acid.

A Multi-Mechanistic Approach to In Vitro Assessment

No single assay can fully capture the antioxidant profile of a compound. A battery of tests targeting different mechanisms is essential for a robust evaluation. This guide advocates for a three-pronged approach to characterize 2-Methylcinnamic acid, utilizing assays that probe its capacity for both radical scavenging (via HAT and SET) and metal reduction.

Caption: Overall workflow for assessing the in vitro antioxidant potential.

Core Methodologies and Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and standards to ensure data integrity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle & Rationale: This is one of the most common and reliable assays.[7] The stable DPPH radical has a deep violet color with an absorption maximum around 515-517 nm.[8][9] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution turns yellow.[10] The rate of color change is indicative of the compound's scavenging capacity.

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Ensure it is stored in an amber bottle at 4°C to prevent degradation.[11]

-

Prepare a stock solution of 2-Methylcinnamic acid (e.g., 1 mg/mL) in methanol.

-

Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid for comparison.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each concentration of 2-Methylcinnamic acid or standard solution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any sample color).

-

-

Incubation & Measurement:

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100

-

Plot the % Scavenging against the concentration of 2-Methylcinnamic acid and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle & Rationale: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore with an absorption maximum at 734 nm.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on a single electron transfer (SET) mechanism.[4]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[12][13] This pre-generation step ensures the radical is stable.[13]

-

Dilute the resulting ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of 2-Methylcinnamic acid and a standard (Trolox is commonly used).

-

Add 20 µL of each sample or standard concentration to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation & Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similar to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of 2-Methylcinnamic acid is expressed as µM of Trolox equivalents.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle & Rationale: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm.[14][15] This is a classic SET-based method.[16]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in distilled water.

-

FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[15]

-

-

Assay Procedure:

-

Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

-

Add 20 µL of appropriately diluted 2-Methylcinnamic acid, standard, or blank (solvent) to the wells.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

-

Incubation & Measurement:

-

Incubate the plate at 37°C for 15-30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Using the standard curve, determine the concentration of Fe²⁺ produced by the sample.

-

The FRAP value is typically expressed as µM of Fe(II) equivalents.

-

-

Data Synthesis and Mechanistic Interpretation

Quantitative Analysis: A Comparative Summary

To facilitate cross-assay comparison, all quantitative data should be systematically tabulated.

| Assay | Metric | 2-Methylcinnamic Acid | Standard (e.g., Trolox) |

| DPPH | IC50 (µg/mL) | Experimental Value | Experimental Value |

| ABTS | TEAC (µM TE/µM) | Experimental Value | 1.0 |

| FRAP | Fe(II) Equiv. (µM) | Experimental Value | Experimental Value |

Note: The values in this table are placeholders for experimental results.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[17][18]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) are known to increase antioxidant activity by increasing the electron density on the ring, which facilitates electron or hydrogen donation.[8]

-

The Role of the Carboxylic Acid and Double Bond: The acrylic acid side chain contributes to the stabilization of the resulting phenoxyl radical through resonance.[5]

-

Impact of the 2-Methyl Group: The methyl group (-CH₃) is a weak electron-donating group. Its placement at the ortho (C2) position in 2-Methylcinnamic acid could have two competing effects:

-

Electronic Effect: A slight enhancement of the electron-donating capacity of the ring system.

-

Steric Hindrance: The proximity of the methyl group to the carboxylic acid side chain might create steric hindrance, potentially affecting the molecule's ability to interact with larger radicals or chelate metals.

-

A comparison with isomers (3-Methylcinnamic and 4-Methylcinnamic acid) would be crucial to fully elucidate these effects. Generally, ortho-substitution can lead to lower activity compared to para-substitution due to steric hindrance.[2]

Caption: Factors influencing the antioxidant activity of Cinnamic Acid.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vitro evaluation of 2-Methylcinnamic acid's antioxidant potential. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a robust and mechanistically informative profile of the compound. The anticipated results will shed light on the structure-activity relationship, specifically the influence of the ortho-methyl substituent.

Future research should progress to cell-based assays to assess bioavailability and efficacy in a biological context, followed by in vivo studies to determine its potential as a therapeutic agent or a valuable preservative in food and cosmetic applications.

References

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). PMC - NIH. Retrieved February 8, 2026, from [Link]

-

Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis of cinnamic esters and acids via palladium-catalyzed reactions of aryl diazonium salts and their biological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 8, 2026, from [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC - NIH. Retrieved February 8, 2026, from [Link]

-

Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

-

Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved February 8, 2026, from [Link]

-

Ferric reducing capacity (FRAP assay). (a,b) Linear relationship... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

(PDF) Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI. Retrieved February 8, 2026, from [Link]

-

LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. (2022). YouTube. Retrieved February 8, 2026, from [Link]

-

(PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved February 8, 2026, from [Link]

-

The Structure–Antioxidant Activity Relationship of Ferulates. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

-

Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2013). PMC. Retrieved February 8, 2026, from [Link]

-